molecular formula C15H16FNO4 B2530552 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide CAS No. 1788676-23-2

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide

Cat. No. B2530552
CAS RN: 1788676-23-2
M. Wt: 293.294
InChI Key: XRGMSJPTRKAUJX-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide is a structurally complex molecule that may be related to various pharmacological studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their potential uses in medical and chemical research. For instance, the radiosynthesis of a PET radiotracer for the glycine transporter GlyT-2 is described, which shares some structural features with the compound . Additionally, structural investigations of benzamide derivatives with fluoro and methoxy groups are highlighted, which can be relevant to understanding the molecular interactions and crystal packing of similar compounds . Furthermore, the synthesis and biological evaluation of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives are discussed, indicating the potential antibacterial and antifungal activities of such molecules .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can provide insights into the potential synthesis of this compound. For example, a one-pot, two-step method was used to synthesize a novel analog of a benzamide derivative for PET radiotracer applications . This method involved the radiofluorination of a di-p-tosylate precursor, followed by coupling with a hydroxy-methoxy benzamide derivative. Similarly, the synthesis of phenoxypropanamide derivatives from 3,4-Difluoronirobenzene as a starting material resulted in high yield and purity, suggesting a controlled reaction pathway with minimal side reactions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and interaction with biological targets. Crystal structure analysis can reveal the importance of hydrogen bonds and atom-atom contacts, as seen in the study of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivatives . Such analysis can be applied to understand the molecular interactions and stability of this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can shed light on the reactivity of functional groups present in this compound. The formation of the PET radiotracer involved nucleophilic substitution reactions and the use of specific catalysts and conditions to achieve high radiochemical purity . Understanding these reactions can inform the synthesis and modification of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the final PET radiotracer product was prepared as a sterile saline solution suitable for in vivo use, indicating considerations for solubility and bioavailability . The synthesized phenoxypropanamide derivatives were characterized by NMR and mass spectral data, which are essential for confirming the chemical structure and purity of the compounds . These properties are critical for the practical application of such molecules in biological systems.

Scientific Research Applications

Anticancer and Antiangiogenic Activities

Compounds with structural similarities, particularly those incorporating furan and benzamide moieties, have been evaluated for their anticancer and antiangiogenic activities. For example, novel 3-arylaminobenzofuran derivatives have shown significant antiproliferative activity against cancer cells and potent vascular disrupting properties both in vitro and in vivo. These compounds target the colchicine site on tubulin, induce apoptosis, and have demonstrated promising antitumor activity in murine models, comparable to that of known anticancer agents (Romagnoli et al., 2015).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogues have been synthesized and evaluated as ligands for PET imaging to assess the sigma-2 receptor status of solid tumors. These studies aim to improve diagnostic accuracy and tumor detection, highlighting the role of fluorinated compounds in developing imaging agents with high tumor uptake and acceptable tumor/normal tissue ratios (Tu et al., 2007).

Synthetic and Pharmaceutical Chemistry

Research has also focused on the synthesis of novel compounds for pharmaceutical applications. For instance, the base-induced photorearrangements from styrylfurans to naphthalenes present novel methods for synthesizing unsymmetrical disubstituted naphthalenes, useful as intermediates in drug synthesis and material science (Ho et al., 2011). Another study elaborated on the synthesis of omega-[18F]fluoroalkyl analogs of neuroleptics, emphasizing the potential of fluorinated compounds in creating effective tracers for D2-dopamine receptors, which could aid in the diagnosis and treatment of neurological disorders (Hatano et al., 1990).

properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-15(19,13-4-3-7-21-13)9-17-14(18)10-5-6-12(20-2)11(16)8-10/h3-8,19H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGMSJPTRKAUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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